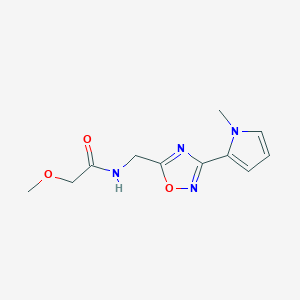

2-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Beschreibung

The compound 2-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrrole group at the 3-position and a methoxyacetamide moiety at the 5-position. The methoxy group and pyrrole substituent may influence solubility, binding affinity, and metabolic stability compared to other oxadiazole derivatives.

Eigenschaften

IUPAC Name |

2-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-15-5-3-4-8(15)11-13-10(18-14-11)6-12-9(16)7-17-2/h3-5H,6-7H2,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCDIARJTMICIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on various studies.

Chemical Structure

The chemical structure of 2-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can be represented as follows:

Antimicrobial Activity

Recent studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example, compounds containing the oxadiazole nucleus have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyrrole moiety enhances the cytotoxicity against various cancer cell lines.

Case Study:

A study conducted by demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via oxidative stress |

| HeLa | 15 | Cell cycle arrest and apoptosis |

| A549 | 20 | Inhibition of proliferation |

Anti-inflammatory Activity

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways.

Research Findings:

A comparative study highlighted that compounds similar to 2-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide reduced inflammation markers in animal models by up to 50% .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural features. Substituents on the oxadiazole ring and the presence of heterocycles like pyrrole significantly enhance their pharmacological effects. Research suggests that electron-withdrawing groups increase activity against microbial strains while promoting lipophilicity for better membrane penetration.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound shares a common 1,2,4-oxadiazole-acetamide scaffold with several synthesized analogs (Table 1). Key differences lie in the substituents on the oxadiazole ring and the acetamide side chain:

- Oxadiazole Substituents :

- The 1-methylpyrrole group in the target compound contrasts with phenyl, pyridinyl, or chlorophenyl groups in analogs like 11as (pyridin-3-yl), 11h (phenyl), and 11g (4-chlorophenyl) . Pyrrole’s electron-rich nature may enhance π-π stacking in target binding compared to electron-withdrawing groups (e.g., chloro).

- Acetamide Side Chain: The methoxy group in the target compound differs from phenoxy (e.g., 11as, 11g), p-tolyloxy (e.g., 12a, 12b), or hydroxyphenoxy (e.g., 11u, 11v) substituents . Methoxy groups typically improve metabolic stability compared to hydroxyl groups, which may undergo glucuronidation.

Physical Properties

Data from analogs provide insights into expected properties (Table 1):

- Melting Points: Analogs with polar substituents (e.g., 11u, 11v with hydroxyphenoxy) exhibit higher melting points (140–158°C) due to hydrogen bonding, whereas non-polar groups (e.g., 12a with p-tolyloxy) show lower melting points (78–100°C) . The methoxy group in the target compound may result in intermediate values.

- HPLC Purity :

Isomerism

NMR data reveal rotameric isomerism in analogs (e.g., 4:1 or 3:1 ratios in 11as , 12a ), attributed to restricted rotation around the N–C(O) bond . The target compound’s isomer ratio is unreported but likely comparable.

Bioactivity Implications

While bioactivity data for the target compound are unavailable, structural analogs exhibit proteasome inhibitory activity. For example:

- 11g and 11h (chlorophenyl/phenyl oxadiazoles) show potent inhibition, suggesting the oxadiazole core is critical for binding .

- The pyrrole substituent in the target compound may mimic pyridine/phenyl interactions in analogs but with altered electronic profiles .

Data Table: Key Analogs and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.